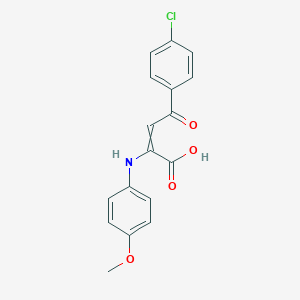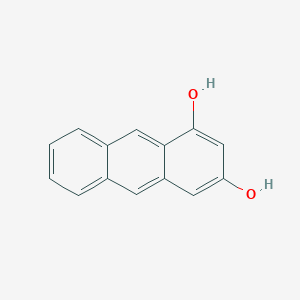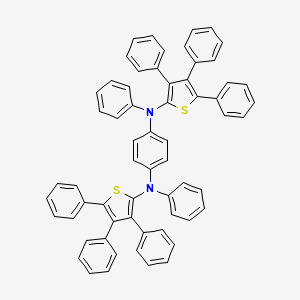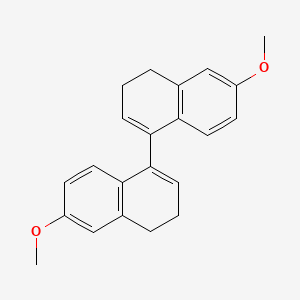
2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is an organic compound with the molecular formula C11H15N5O It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further connected to a pyridine ring substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide typically involves the reaction of 4-tert-butyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to introduce the azido group, followed by the addition of acetamide to yield the final product. The reaction conditions generally include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling azides, which can be potentially explosive.
化学反応の分析
Types of Reactions
2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving azides, typically conducted in solvents like water or alcohols at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is used under mild conditions.
Major Products
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through reduction of the azido group.
科学的研究の応用
2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry:
Bioconjugation: The azido group can be used for labeling biomolecules, facilitating studies in molecular biology and biochemistry.
Material Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is primarily related to its ability to undergo cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism, where the azido group and an alkyne react to form a five-membered ring. The resulting triazole can interact with various biological targets, depending on the specific structure of the compound it is part of .
類似化合物との比較
Similar Compounds
- 2-Azido-N-(4-methylphenyl)acetamide
- 2-Azido-N-(4-fluorophenyl)acetamide
- 2-Azido-N-(4-chlorophenyl)acetamide
Uniqueness
2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is unique due to the presence of the tert-butyl group on the pyridine ring, which can influence its reactivity and steric properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other azidoacetamides.
特性
CAS番号 |
213917-59-0 |
|---|---|
分子式 |
C11H15N5O |
分子量 |
233.27 g/mol |
IUPAC名 |
2-azido-N-(4-tert-butylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H15N5O/c1-11(2,3)8-4-5-13-9(6-8)15-10(17)7-14-16-12/h4-6H,7H2,1-3H3,(H,13,15,17) |
InChIキー |
CBHPGLPEWJAXEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


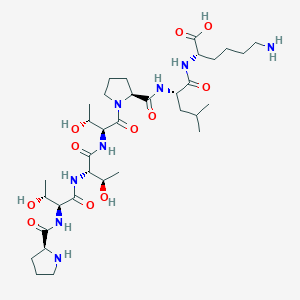
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
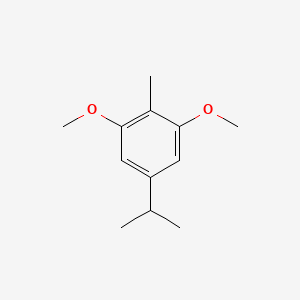
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
